molecular formula C13H9BrOS B8695208 2-BROMO-9,10-DIHYDRO-4H-BENZO(4,5)CYCLOHEPTA(1,2-B)THIOPHEN-4-ONE

2-BROMO-9,10-DIHYDRO-4H-BENZO(4,5)CYCLOHEPTA(1,2-B)THIOPHEN-4-ONE

Cat. No.: B8695208
M. Wt: 293.18 g/mol
InChI Key: KMVWXOTVAPVYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BROMO-9,10-DIHYDRO-4H-BENZO(4,5)CYCLOHEPTA(1,2-B)THIOPHEN-4-ONE is a chemical compound with the molecular formula C13H9BrOS It is a derivative of the thiabenzoazulene family, characterized by the presence of a bromine atom at the 2-position and a ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-9,10-DIHYDRO-4H-BENZO(4,5)CYCLOHEPTA(1,2-B)THIOPHEN-4-ONE typically involves the bromination of 9,10-dihydro-1-thiabenzo[f]azulen-4-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as dibenzoyl peroxide. The reaction is carried out in a solvent like 1,2-dichloroethane under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-9,10-DIHYDRO-4H-BENZO(4,5)CYCLOHEPTA(1,2-B)THIOPHEN-4-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce a carboxylic acid group.

Scientific Research Applications

2-BROMO-9,10-DIHYDRO-4H-BENZO(4,5)CYCLOHEPTA(1,2-B)THIOPHEN-4-ONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-BROMO-9,10-DIHYDRO-4H-BENZO(4,5)CYCLOHEPTA(1,2-B)THIOPHEN-4-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-1-thiabenzo[f]azulen-4-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one: A structurally similar compound with slight variations in the ring system.

Uniqueness

2-BROMO-9,10-DIHYDRO-4H-BENZO(4,5)CYCLOHEPTA(1,2-B)THIOPHEN-4-ONE is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H9BrOS

Molecular Weight

293.18 g/mol

IUPAC Name

5-bromo-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one

InChI

InChI=1S/C13H9BrOS/c14-12-7-10-11(16-12)6-5-8-3-1-2-4-9(8)13(10)15/h1-4,7H,5-6H2

InChI Key

KMVWXOTVAPVYRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(S2)Br)C(=O)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (8.5 mL, 165 mmol) was added dropwise to a chloroform (300 mL) solution of 9,10-dihydro-1-thiabenzo[f]azulen-4-one (23.2 g, 108 mmol), and the mixture was stirred for 4 hours. Water was added to the reaction mixture, the product was extracted with ethyl acetate, the organic layer was then washed with a saturated aqueous sodium bicarbonate solution and with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvents were distilled off under a reduced pressure, and the residue was purified by silica gel chromatography (hexane-ethyl acetate), to give 22.0 g (69%) of the captioned compound.
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

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